

# What is the difference between diazoxide and Diazoxide choline?

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An In-depth Technical Guide to the Core Differences Between Diazoxide and **Diazoxide Choline** 

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Diazoxide is a well-established potassium channel activator used primarily for its antihypertensive and hyperglycemic effects. **Diazoxide choline** is a novel, patent-protected crystalline salt of the parent molecule, diazoxide.[1][2] The fundamental distinction lies not in the mechanism of action of the active moiety—which remains diazoxide—but in the formulation and resulting pharmacokinetic profile enabled by the choline salt. **Diazoxide choline** was specifically developed to create a controlled-release oral tablet (DCCR), facilitating once-daily administration and stable plasma concentrations, a significant advancement over the immediate-release diazoxide suspension.[3][4][5] This guide provides a detailed technical comparison of their chemical properties, formulation, pharmacokinetics, and clinical applications, supported by quantitative data, experimental protocols, and pathway diagrams.

#### **Chemical and Formulation Differences**

The active pharmacological agent for both compounds is diazoxide. **Diazoxide choline** is a new chemical entity that is the choline salt of diazoxide.[2] Upon oral administration, **diazoxide choline** rapidly hydrolyzes, releasing diazoxide for absorption.[6][7]



The primary innovation of **diazoxide choline** lies in its enhanced physicochemical properties, particularly its improved solubility.[3][4] This increased solubility across all physiologically relevant pH values allows for the creation of a proprietary, once-daily, extended-release tablet formulation known as DCCR (**Diazoxide Choline** Controlled-Release).[8][9] In contrast, traditional diazoxide is formulated as an oral suspension (e.g., Proglycem®), which is an immediate-release product requiring two to three daily doses to maintain therapeutic levels.[3] [4][5]

The development of the choline salt and the controlled-release formulation are covered by multiple patents.[10][11][12]

Table 1: Comparison of Chemical and Physical Properties

Property	Diazoxide	Diazoxide Choline
IUPAC Name	7-chloro-3-methyl-4H- $1\lambda^6$ ,2,4-benzothiadiazine 1,1-dioxide[13]	7-chloro-3-methyl-1λ <sup>6</sup> ,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium [14]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> CIN <sub>2</sub> O <sub>2</sub> S[13][15]	C13H20CIN3O3S[14][16]
Molar Mass	230.67 g·mol <sup>-1</sup> [13][15]	333.84 g/mol [14]
Formulation	Oral Suspension (Immediate- Release)[3][4]	Extended-Release Oral Tablet[8][17]
Active Moiety	Diazoxide[13]	Diazoxide[7]

#### **Mechanism of Action**

The pharmacological activity of both diazoxide and **diazoxide choline** is mediated by the diazoxide molecule. Diazoxide is a potent activator of ATP-sensitive potassium (K-ATP) channels found in various tissues, including pancreatic  $\beta$ -cells, vascular smooth muscle cells, and neurons in the central nervous system.[9][18][19]



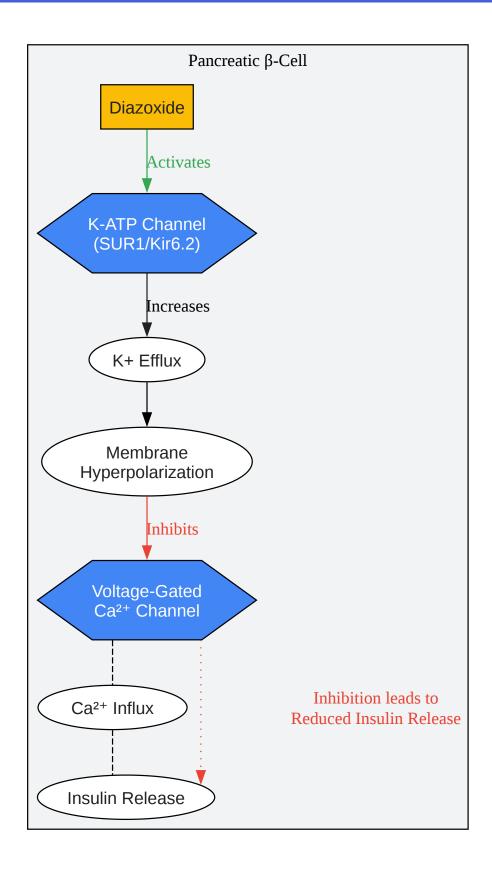




In Pancreatic  $\beta$ -Cells: By opening K-ATP channels, diazoxide increases potassium efflux, leading to hyperpolarization of the  $\beta$ -cell membrane.[18][19] This hyperpolarization prevents the influx of calcium through voltage-gated calcium channels, which is a critical step for insulin vesicle fusion and secretion. The net effect is the potent inhibition of insulin release, leading to an increase in blood glucose levels.[18][19][20] This is the primary mechanism for its use in treating hyperinsulinemic hypoglycemia.[2][18]

In the Central Nervous System (for Prader-Willi Syndrome): Diazoxide is capable of crossing the blood-brain barrier.[4][9][21] In the hypothalamus, it is thought to activate K-ATP channels on Neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons.[4][9] Activation of these channels is believed to reduce the secretion of NPY and AgRP, which are potent appetite-stimulating neuropeptides.[4][9] This central action is the proposed mechanism for reducing hyperphagia in individuals with Prader-Willi Syndrome (PWS).[2][9]





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**Figure 1:** Signaling pathway of diazoxide in pancreatic  $\beta$ -cells.



## **Comparative Pharmacokinetics**

The most significant difference between diazoxide and **diazoxide choline** lies in their pharmacokinetic profiles, driven entirely by the formulation. **Diazoxide choline**'s extended-release tablet (DCCR) is designed to provide stable plasma concentrations over a 24-hour period, contrasting sharply with the peaks and troughs observed with the immediate-release diazoxide suspension.[3][4]

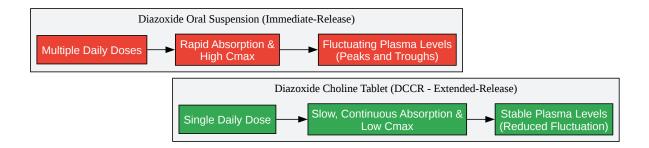
A single-dose pharmacokinetic study (PK001) in obese subjects directly compared DCCR with the diazoxide oral suspension (Proglycem®).[6][7][22] The results demonstrate that while the total drug exposure (AUC) is comparable, the rate of absorption and peak concentration are markedly different.[6][7] DCCR achieves a much lower peak concentration (Cmax) and a significantly delayed time to peak concentration (Tmax), consistent with its extended-release profile.[6][7] This profile may contribute to better tolerability compared to equivalent doses of the immediate-release formulation.[3][4][23]

Table 2: Single-Dose Pharmacokinetic Parameters of DCCR vs. Diazoxide Oral Suspension

Parameter	Diazoxide Choline (DCCR)	Diazoxide Oral Suspension (Proglycem®)
Tmax (Time to Peak Concentration)	22 hours[6]	6.5 hours[6]
Cmax (Peak Plasma Concentration)	9.07 - 9.25 μg/mL[6][7]	13.32 - 13.5 μg/mL[6][7]
AUC₀-∞ (Total Drug Exposure)	588.34 - 618.53 μg <i>hr/mL</i> [6][7]	678.01 - 697.12 μghr/mL[6][7]
Terminal Half-life	~29.2 hours[6]	~32.4 hours[6]
Dosing Frequency	Once Daily[8]	2-3 Times Daily[3][4]

Data from the PK001 study in obese subjects.[6][7]





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Figure 2: Logical flow of pharmacokinetic profiles.

## **Clinical Development and Application**

While the active moiety is the same, the distinct formulations have led to different clinical applications.

- Diazoxide (Proglycem®): Approved for decades to treat low blood sugar (hypoglycemia) from specific causes like hyperinsulinism.[10][15] Its use is often in neonates, infants, and children.[20]
- Diazoxide Choline (Vykat XR™): Specifically developed and approved for the treatment of hyperphagia (excessive hunger) in adults and pediatric patients aged 4 and older with Prader-Willi Syndrome (PWS).[8][17][24] The once-daily, controlled-release formulation was designed to provide the continuous CNS exposure needed to manage the chronic and life-threatening hyperphagia characteristic of PWS.[1][25] In clinical trials, DCCR administration was associated with improvements in hyperphagia, body composition (reduced fat mass, increased lean body mass), and behavior.[3][4][21][26]

### **Experimental Protocols**

The clinical development of **Diazoxide Choline** Controlled-Release (DCCR) for Prader-Willi Syndrome was primarily evaluated in the DESTINY PWS program.

#### Foundational & Exploratory



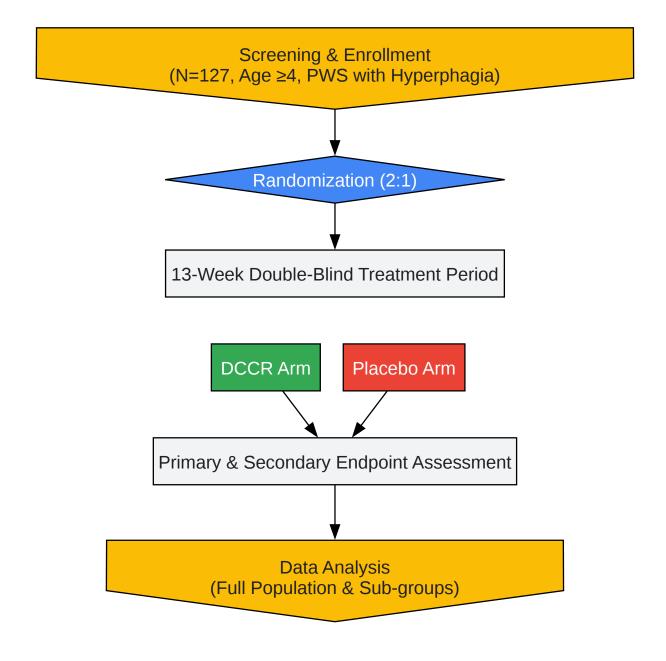


#### 6.1 DESTINY PWS (NCT03440814) Phase 3 Trial Protocol

This study was a pivotal trial assessing the efficacy and safety of DCCR in PWS patients.

- Study Design: A 13-week, randomized, double-blind, placebo-controlled Phase 3 trial.[3][23] [24] Participants were randomized in a 2:1 ratio to receive either DCCR or a placebo.[3][23]
- Participant Population: 127 individuals with genetically confirmed PWS, aged 4 years and older, who presented with hyperphagia.[3][23][24]
- Primary Endpoint: The primary efficacy measure was the change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a validated tool to assess foodseeking behaviors and appetite in PWS.[4][23]
- Secondary Endpoints: Included assessments of body composition (fat mass and lean body mass via DXA scan), behavioral changes (e.g., aggression, anxiety), and global impression scores from both clinicians (CGI-I) and caregivers (CGI-C).[3][4][23]
- Key Outcomes: While the primary endpoint did not reach statistical significance in the full
  analysis set, a pre-planned analysis showed a significant improvement in hyperphagia for
  participants with severe baseline hyperphagia.[21][23] DCCR treatment was also associated
  with significant improvements in key secondary endpoints, including a reduction in body fat
  mass and better clinician-reported outcomes (CGI-I).[3][4][23]





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Figure 3: High-level workflow of the DESTINY PWS Phase 3 trial.

#### Conclusion

The distinction between diazoxide and **diazoxide choline** is a prime example of pharmaceutical product evolution, where modifying a known active molecule into a new salt form enables significant therapeutic advantages through formulation. While their fundamental mechanism of action is identical, **diazoxide choline**'s development as a controlled-release tablet (DCCR) provides a superior pharmacokinetic profile with stable, once-daily dosing. This



innovation has been pivotal in successfully targeting a new therapeutic indication—
hyperphagia in Prader-Willi Syndrome—a clinical application for which the immediate-release
diazoxide suspension is not suited. For drug development professionals, this case underscores
the profound impact of formulation science on clinical utility and therapeutic targeting.

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